molecular formula C15H19Cl3F3N3 B13818409 1,3-Propanediamine, N-(2-chloroethyl)-N'-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride CAS No. 38914-93-1

1,3-Propanediamine, N-(2-chloroethyl)-N'-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride

Cat. No.: B13818409
CAS No.: 38914-93-1
M. Wt: 404.7 g/mol
InChI Key: BMONXVDJPAQDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group, a chloroethyl group, and a propanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Chloroethyl Group: The chloroethyl group can be attached through an alkylation reaction using 2-chloroethylamine.

    Formation of the Propanediamine Moiety: The propanediamine moiety can be introduced through a reductive amination reaction using 1,3-diaminopropane and an appropriate reducing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline ring or the chloroethyl group.

    Substitution: Substituted derivatives at the chloroethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N-(2-chloroethyl)-N’-(4-quinolinyl)-, dihydrochloride: Lacks the trifluoromethyl group.

    1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(methyl)-4-quinolinyl)-, dihydrochloride: Contains a methyl group instead of a trifluoromethyl group.

Properties

CAS No.

38914-93-1

Molecular Formula

C15H19Cl3F3N3

Molecular Weight

404.7 g/mol

IUPAC Name

N-(2-chloroethyl)-N'-[7-(trifluoromethyl)quinolin-4-yl]propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C15H17ClF3N3.2ClH/c16-5-9-20-6-1-7-21-13-4-8-22-14-10-11(15(17,18)19)2-3-12(13)14;;/h2-4,8,10,20H,1,5-7,9H2,(H,21,22);2*1H

InChI Key

BMONXVDJPAQDBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NCCCNCCCl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.